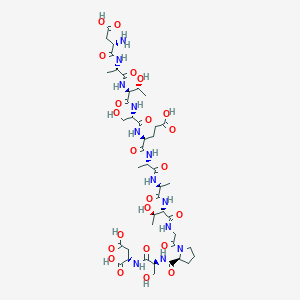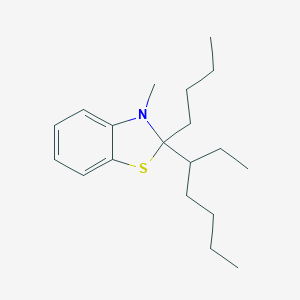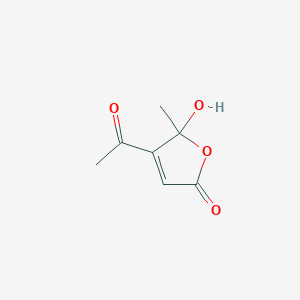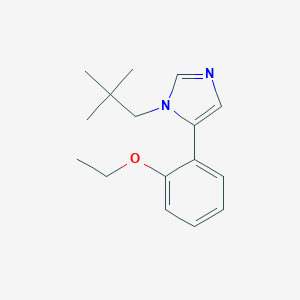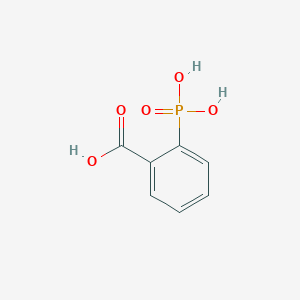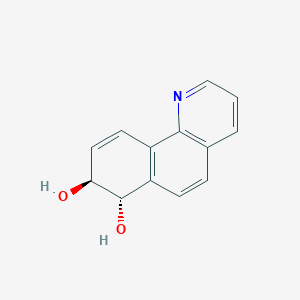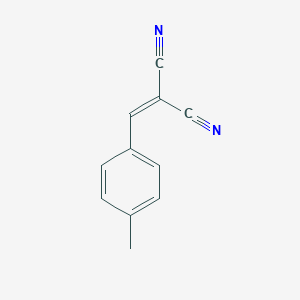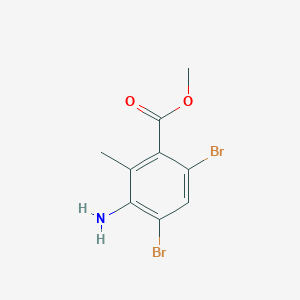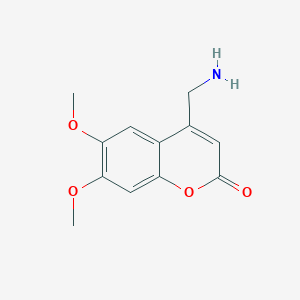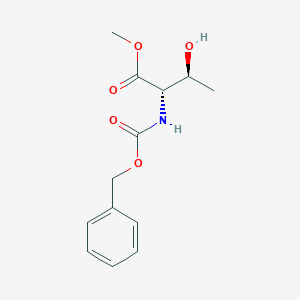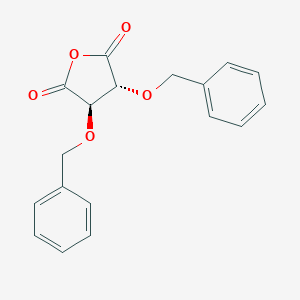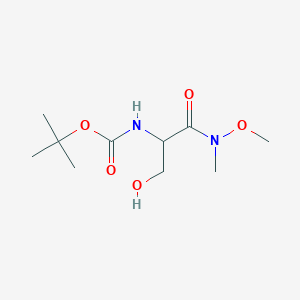![molecular formula C15H24O5 B052403 (3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb CAS No. 118375-00-1](/img/structure/B52403.png)
(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb' is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as HHP or Spiro[2.2']pentalene-4'-carb, and it is a bicyclic compound that contains a spirocyclic ring system.
Mécanisme D'action
The mechanism of action of (3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb' is not fully understood. However, it is believed that the spirocyclic ring system of the compound plays a crucial role in its electronic properties. The presence of the spirocyclic ring system results in a highly twisted molecular structure, which helps to reduce the reorganization energy and facilitate charge transport.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of (3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb'. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity, making it a potential candidate for use in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb' in lab experiments is its excellent charge transport properties. This makes it a potential candidate for use in electronic devices and other related applications. However, one of the limitations of this compound is its relatively high cost, which may limit its widespread use in research.
Orientations Futures
There are several potential future directions for research on (3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb'. Some of these include:
1. Further studies on the mechanism of action of the compound to better understand its electronic properties.
2. Exploration of the potential biomedical applications of the compound, including its use in drug delivery systems.
3. Investigation of the use of the compound in organic electronic devices, such as organic field-effect transistors and organic solar cells.
4. Development of more efficient and cost-effective synthesis methods for the compound to facilitate its widespread use in research.
Conclusion:
(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb' is a promising compound that has potential applications in various scientific research fields. Its excellent charge transport properties make it a potential candidate for use in electronic devices, while its low cytotoxicity makes it a potential candidate for use in biomedical applications. Further research is needed to fully understand the mechanism of action of the compound and explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of (3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb' can be achieved through various methods. One of the most common methods involves the reaction of 4,5-dimethyl-1,3-dioxolan-2-one with cyclohexanone in the presence of a Lewis acid catalyst. This reaction results in the formation of the spirocyclic ring system.
Applications De Recherche Scientifique
(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb' has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of organic electronics. It has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in electronic devices such as organic field-effect transistors and organic solar cells.
Propriétés
Numéro CAS |
118375-00-1 |
|---|---|
Nom du produit |
(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb |
Formule moléculaire |
C15H24O5 |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
methyl (1'R,2'R,3'aR,6'aS)-2'-hydroxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate |
InChI |
InChI=1S/C15H24O5/c1-14(2)7-19-15(20-8-14)5-9-4-11(16)12(10(9)6-15)13(17)18-3/h9-12,16H,4-8H2,1-3H3/t9-,10+,11-,12-/m1/s1 |
Clé InChI |
HWPXRWQACGTDLL-WRWGMCAJSA-N |
SMILES isomérique |
CC1(COC2(C[C@H]3C[C@H]([C@@H]([C@H]3C2)C(=O)OC)O)OC1)C |
SMILES |
CC1(COC2(CC3CC(C(C3C2)C(=O)OC)O)OC1)C |
SMILES canonique |
CC1(COC2(CC3CC(C(C3C2)C(=O)OC)O)OC1)C |
Synonymes |
[3’aS-(3’aα,4’α,5’β,6’aα)]-Hexahydro-5’-hydroxy-5,5-dimethylspiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carboxylic Acid Methyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(Trimethoxysilyl)propyl]ethylenediamine](/img/structure/B52321.png)
